2-(3-Fluorophenyl)piperazine

説明

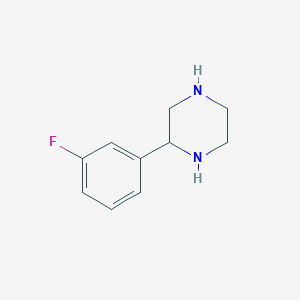

2-(3-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 3-fluorophenyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)piperazine typically involves the reaction of 3-fluoroaniline with piperazine. One common method includes the following steps:

Starting Materials: 3-fluoroaniline and piperazine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C).

Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

化学反応の分析

Types of Reactions: 2-(3-Fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenylpiperazines.

科学的研究の応用

Psychoactive Properties

Piperazine derivatives, including 2-(3-Fluorophenyl)piperazine, have been investigated for their psychoactive properties. These compounds are often studied for their potential to treat mental health conditions such as anxiety and depression. Research indicates that certain piperazine derivatives exhibit selective binding to serotonin receptors, which are crucial in mood regulation and anxiety responses .

Case Study: MAO Inhibition

Recent studies have highlighted the role of piperazine derivatives in inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds containing the piperazine moiety have been shown to selectively inhibit MAO-B, which is implicated in neurodegenerative disorders like Alzheimer’s disease. For instance, derivatives designed with piperazine structures demonstrated significant inhibitory activity against MAO-B, with some compounds achieving IC50 values as low as 0.013 µM . This suggests that this compound could be explored further as a potential lead compound for treating neurodegenerative diseases.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been extensively studied. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | E. coli | 25 |

| Other Piperazine Derivatives | Various | Varies |

This table summarizes the antimicrobial efficacy of this compound compared to other derivatives, highlighting its potential use in developing new antibacterial agents.

Neuroprotective Effects

Emerging research suggests that piperazine derivatives may possess neuroprotective effects, particularly through their action on ion channels such as TRPC6 (transient receptor potential channel 6). Studies indicate that compounds structurally similar to this compound can activate TRPC6, leading to synaptoprotective effects in models of Alzheimer’s disease . This mechanism involves enhancing synaptic plasticity and potentially reversing cognitive deficits associated with neurodegeneration.

Case Study: TRPC6 Activation

In vivo studies have demonstrated that specific piperazine derivatives can restore synaptic function in animal models of Alzheimer’s disease by activating TRPC6 channels. This highlights a promising avenue for drug development aimed at mitigating synaptic loss and cognitive decline .

作用機序

The mechanism of action of 2-(3-Fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

- 1-(4-Fluorophenyl)piperazine

- 1-(2-Fluorophenyl)piperazine

- 1-(3-Chlorophenyl)piperazine

Comparison: 2-(3-Fluorophenyl)piperazine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for specific research applications .

生物活性

2-(3-Fluorophenyl)piperazine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on neurotransmitter systems, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

- Molecular Formula : C10H13FN2

- CAS Number : 137684-17-4

- Synonyms : 3-Fluorophenylpiperazine

The compound features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological activity. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding affinities.

1. Monoamine Oxidase Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidases (MAO), particularly MAO-B. For instance, compounds synthesized with this moiety showed competitive inhibition with IC50 values as low as 0.013 µM for MAO-B, indicating potent activity (Table 1) .

| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index |

|---|---|---|---|

| T6 | 1.57 µM | 0.013 µM | 120.8 |

| T3 | 4.19 µM | 0.039 µM | 107.4 |

These findings suggest that this compound derivatives could be promising candidates for treating neurodegenerative disorders such as Alzheimer's disease due to their selective inhibition of MAO-B .

2. Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been explored, showing protective effects against seizures induced by maximal electroshock in animal models. The compounds exhibited a quick onset of action and significant protection levels within minutes of administration .

Study on Anticonvulsant Activity

In a study assessing various piperazine derivatives, including those with fluorophenyl substitutions, researchers found that certain compounds significantly elevated the threshold for electroconvulsions and enhanced the anticonvulsant effects of established medications like carbamazepine and valproate .

- Key Findings :

- Compounds demonstrated a protective index favorable compared to traditional anticonvulsants.

- The time to peak anticonvulsant action was notably rapid, suggesting potential for acute seizure management.

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship revealed that modifications on the piperazine ring and the phenyl substituent greatly influenced biological activity. For instance, meta-substituted derivatives showed enhanced MAO-B inhibition compared to para-substituted ones .

Toxicity and Safety Profile

While exploring the cytotoxic effects of these compounds, it was noted that some derivatives exhibited low toxicity towards healthy fibroblast cells (L929), making them suitable candidates for further development . The IC50 values indicated that certain derivatives were less harmful at therapeutic concentrations.

特性

IUPAC Name |

2-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUULFUTVPSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392667 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-17-4 | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。